N-Acetyl Glufosinate-d3 Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

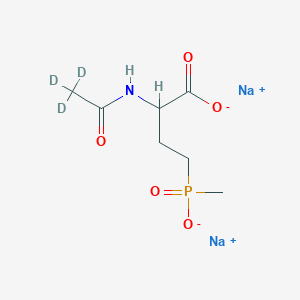

N-Acetyl Glufosinate-d3 Disodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of glufosinate, a widely used herbicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate-d3 Disodium Salt involves the acetylation of glufosinate with deuterium-labeled acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

Acetylation: Glufosinate is reacted with deuterium-labeled acetic anhydride in the presence of a catalyst.

Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.

Conversion to Disodium Salt: The purified N-Acetyl Glufosinate-d3 is then converted to its disodium salt form by reacting with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale acetylation reactions are carried out in industrial reactors.

Purification: Industrial-scale chromatography or crystallization techniques are used for purification.

Formulation: The final product is formulated into a stable disodium salt for distribution and use.

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl Glufosinate-d3 Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent glufosinate form.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of N-Acetyl Glufosinate-d3.

Reduction: Glufosinate and its derivatives.

Substitution: Various substituted acetyl derivatives.

Aplicaciones Científicas De Investigación

Agricultural Research Applications

N-Acetyl Glufosinate-d3 Disodium Salt is utilized in studies to monitor the presence and behavior of glufosinate, a non-selective herbicide, in agricultural settings. Its applications include:

- Residue Analysis : The compound is integral in developing analytical methods for measuring glufosinate residues in crops. It allows for the differentiation between glufosinate and its metabolites, including N-acetyl glufosinate, which is crucial for regulatory compliance and safety assessments .

- Field Trials : Research involving field trials assesses the effectiveness of glufosinate on various crops. The use of labeled compounds helps in understanding the degradation pathways and environmental fate of glufosinate when applied in different agricultural practices .

- Toxicological Studies : Studies have shown that N-acetyl glufosinate can impact glutamine synthetase activity, leading to potential toxicity in both plants and animals. Understanding these effects through controlled experiments using labeled compounds aids in evaluating safety thresholds for human consumption .

Environmental Monitoring

The stable isotope-labeled this compound plays a significant role in environmental science:

- Contaminant Tracking : Researchers utilize this compound to trace the movement and transformation of glufosinate in soil and water systems. By employing isotope labeling, scientists can more accurately assess how this herbicide interacts with various environmental factors .

- Impact on Biodiversity : Studies investigating the effects of herbicides on non-target organisms, such as aquatic life or beneficial insects, often include N-acetyl glufosinate-d3 as a marker to evaluate ecological impacts .

Analytical Chemistry

In analytical chemistry, this compound serves as a critical standard for method validation:

- Method Development : The compound is used to develop and validate multi-residue methods for detecting glufosinate and its metabolites in food products. These methods ensure compliance with safety regulations set by agencies like the Environmental Protection Agency (EPA) .

- Quality Control : Laboratories employ this compound as a quality control standard to ensure accuracy and reliability in analytical results when testing for pesticide residues .

Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-Acetyl Glufosinate-d3 Disodium Salt involves its interaction with specific molecular targets. The compound inhibits the enzyme glutamine synthetase, leading to the accumulation of ammonia in cells. This disruption in nitrogen metabolism ultimately results in cell death. The deuterium labeling allows for precise tracking and analysis of the compound’s metabolic pathways .

Comparación Con Compuestos Similares

Glufosinate: The parent compound, widely used as a herbicide.

N-Acetyl Glufosinate: The non-deuterated form of the compound.

Other Isotope-Labeled Herbicides: Compounds like N-Acetyl Glufosinate-d3 with different isotopic labels.

Uniqueness: N-Acetyl Glufosinate-d3 Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This isotopic substitution makes it particularly valuable in research applications where precise tracking of the compound is required .

Actividad Biológica

N-Acetyl Glufosinate-d3 Disodium Salt is a deuterium-labeled derivative of glufosinate, a potent herbicide. This compound has garnered attention for its biological activity, particularly in the context of herbicide metabolism and its effects on cellular processes. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant research findings.

This compound is primarily recognized for its role as an inhibitor of glutamine synthetase , an enzyme crucial for synthesizing glutamine from glutamate and ammonia. The inhibition of this enzyme leads to increased levels of ammonia, which can be toxic to cells. This compound's biochemical interactions are vital in studying herbicide metabolism and understanding plant responses to herbicides.

Key Biochemical Interactions:

- Enzyme Inhibition : Inhibits glutamine synthetase, leading to ammonia accumulation.

- Cellular Disruption : Affects cell signaling pathways and gene expression.

- Oxidative Stress : Induces oxidative stress and apoptosis in plant cells.

Molecular Mechanism

The molecular mechanism underlying the biological activity of N-Acetyl Glufosinate-d3 involves its binding to the active site of glutamine synthetase. This binding prevents the conversion of glutamate and ammonia into glutamine, resulting in cellular disruptions.

Mechanistic Insights:

- Ammonia Accumulation : Increased ammonia levels disrupt cellular metabolism.

- Cell Death : Induction of apoptosis due to elevated oxidative stress.

- Interaction with Biomolecules : Potential interactions with proteins and nucleic acids may further influence cellular functions.

Temporal and Dosage Effects

The biological effects of N-Acetyl Glufosinate-d3 can vary over time and with dosage levels. Research indicates that:

- Short-term Exposure : May lead to mild inhibition of glutamine synthetase.

- Long-term Exposure : Results in persistent enzyme inhibition and significant cellular disruption.

- Dosage Variability : Low doses cause slight increases in ammonia, while high doses can lead to severe toxicity, oxidative stress, and organ damage.

Case Studies

- Toxicological Assessments :

-

Metabolic Pathway Analysis :

- Research indicates that this compound plays a role in the detoxification pathways of glufosinate, affecting metabolic flux and altering metabolite levels within cells.

- Herbicide Interaction Studies :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits glutamine synthetase |

| Ammonia Accumulation | Leads to toxic levels affecting cellular functions |

| Induction of Apoptosis | Causes programmed cell death in response to stress |

| Oxidative Stress | Elevates reactive oxygen species within cells |

Propiedades

IUPAC Name |

disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-GXXYEPOPSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.